3-(4-Nitrophenyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)oxolane-2,5-dione is a chemical compound with the molecular formula C₁₀H₇NO₅ It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:
Starting Materials: 4-nitrophenylacetylene and carbon dioxide.
Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.
Catalyst Preparation: Preparing and activating the transition metal catalyst.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)oxolane-2,5-dione: Formed by the reduction of 3-(4-Nitrophenyl)oxolane-2,5-dione.
3-(4-Methylphenyl)oxolane-2,5-dione: A similar compound with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)oxolane-2,5-dione: Contains a chlorine atom in place of the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Properties
CAS No. |
39243-36-2 |
---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-(4-nitrophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2 |
InChI Key |
FCICNAVPTWAZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.